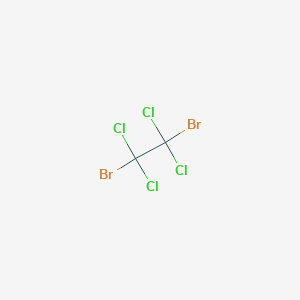

1,2-Dibromotetrachloroethane

説明

特性

IUPAC Name |

1,2-dibromo-1,1,2,2-tetrachloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUKOGPNGRUXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212209 | |

| Record name | 1,2-Dibromotetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-25-1 | |

| Record name | 1,2-Dibromo-1,1,2,2-tetrachloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromotetrachloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromotetrachloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromotetrachloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOTETRACHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SGG217EFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromotetrachloroethane (CAS Number 630-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromotetrachloroethane (CAS 630-25-1), a halogenated hydrocarbon with significant applications in synthetic organic chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and discusses its reactivity profile and safety considerations. Particular emphasis is placed on its utility as a reagent in the Ramberg-Bäcklund rearrangement and modified Appel-type reactions, providing researchers with the necessary information for its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] It is recognized for its high density and stability under standard conditions. Its unique structure, containing both bromine and chlorine atoms, imparts specific reactivity that is leveraged in various chemical transformations.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 630-25-1 | [1] |

| Molecular Formula | C₂Br₂Cl₄ | [1] |

| Molecular Weight | 325.64 g/mol | [1] |

| Appearance | Almost white to beige crystalline solid/powder | [1] |

| Melting Point | 215-220 °C (decomposes) | |

| Density | 2.713 g/mL at 25 °C | |

| Solubility | Insoluble in water | [1] |

| Synonyms | sym-Dibromotetrachloroethane, DBTCE | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the bromination of tetrachloroethylene (B127269).[1] The general approach involves the direct reaction of tetrachloroethylene with bromine, often facilitated by light.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrachloroethylene

-

Bromine

-

10% Sodium hydroxide (B78521) solution

-

Sodium sulfate (B86663) (anhydrous)

-

n-Hexane

Equipment:

-

500-mL flask equipped with a reflux condenser

-

500-W lamp

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure: [3]

-

In a 500-mL flask equipped with a reflux condenser, a solution of tetrachloroethylene (81.1 g, 50.0 mL, 489.1 mmol) and molecular bromine (46.9 g, 15.0 mL, 293.4 mmol) is prepared.

-

The reaction mixture is irradiated with a 500-W lamp at reflux temperature for 2 hours.

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The mixture is then diluted with a 10% sodium hydroxide solution (100 mL) to neutralize any unreacted bromine and acidic byproducts.

-

The product is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from n-hexane to yield pure this compound.

Figure 1: Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in several important organic transformations, primarily acting as a source of bromine.

Modified Appel Reaction

The Appel reaction traditionally uses a combination of triphenylphosphine (B44618) and a tetrahalomethane to convert alcohols to alkyl halides.[4] A modified version of this reaction utilizes this compound as the halogen source, offering an efficient method for the synthesis of alkyl bromides from alcohols under mild conditions.[3] This method is also effective for the ring-opening of cyclic ethers.[3]

Materials:

-

Alcohol or cyclic ether

-

Triphenylphosphine (PPh₃)

-

This compound (DBTCE)

-

Dichloromethane (freshly distilled)

Equipment:

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Triphenylphosphine (2.2 mmol) is dissolved in freshly distilled dichloromethane (4.0 mL) at 20 °C.

-

A solution of DBTCE (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) is added dropwise to the triphenylphosphine solution. The resulting white colloidal mixture is stirred for 2 minutes.

-

A solution of the alcohol (2.0 mmol) or cyclic ether (1.0 mmol) in freshly distilled dichloromethane (4.0 mL) is added dropwise to the mixture over 2 minutes. The reaction mixture should become a colorless solution.

-

The reaction is monitored by TLC for completion (typically rapid).

-

Upon completion, the reaction mixture is purified by flash column chromatography on silica (B1680970) gel.

References

Technical Guide: Physical Properties of 1,2-Dibromotetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrachloroethane (DBTCE), with the chemical formula C₂Br₂Cl₄, is a halogenated hydrocarbon.[1] It is a crystalline solid that can be used as a fungicide, a flame retardant, and as a source of bromine in laboratory settings.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, along with a general experimental protocol for its synthesis.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂Br₂Cl₄ | [2][3] |

| Molecular Weight | 325.64 g/mol | [2][4] |

| CAS Number | 630-25-1 | [2] |

| Appearance | Almost white to white to beige crystalline powder or solid | [2][4][5] |

| Melting Point | 215-220 °C (with decomposition) | [2][4][6] |

| Boiling Point | 219 °C | [5][7] |

| Density | 2.713 g/mL at 25 °C | [2][6] |

| Solubility | Insoluble in water.[4][5] Soluble in organic solvents.[8] | [4][5][8] |

| Synonyms | sym-Dibromotetrachloroethane, 1,2-Dibromo-1,1,2,2-tetrachloroethane | [2][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of tetrachloroethylene.[1][4]

Materials:

-

Tetrachloroethylene

-

Bromine

-

Carbon tetrachloride (as a solvent)

-

Reaction flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Apparatus for recrystallization

Procedure:

-

In a reaction flask, a solution of bromine dissolved in carbon tetrachloride is prepared.

-

Tetrachloroethylene is added dropwise to the bromine solution.

-

The reaction mixture is then heated to reflux.[4] The progress of the reaction can be monitored by the disappearance of the reddish-brown color of the bromine.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The crude product is then isolated, typically by evaporation of the solvent.

-

Purification of the this compound is achieved by recrystallization from a suitable solvent, such as n-hexane, to yield a crystalline solid.[10]

Visualizations

Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from Tetrachloroethylene and Bromine.

Logical Workflow for Physical Property Determination

The following diagram outlines a general workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 630-25-1 [chemicalbook.com]

- 5. This compound CAS#: 630-25-1 [m.chemicalbook.com]

- 6. This compound 97 630-25-1 [sigmaaldrich.com]

- 7. 630-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dibromotetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1,2-Dibromotetrachloroethane (C₂Br₂Cl₄). In the absence of extensive experimental crystallographic or gas-phase diffraction data for this specific molecule, this guide leverages computational chemistry to elucidate its structural parameters. Detailed theoretical data for bond lengths, bond angles, and dihedral angles are presented. Furthermore, this document outlines established experimental protocols for key analytical techniques, including X-ray crystallography, gas-phase electron diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy, which are fundamental to the structural determination of halogenated hydrocarbons. The guide also features visualizations of the molecular structure and its conformational isomers to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkane with the chemical formula C₂Br₂Cl₄. It is a derivative of ethane (B1197151) where all hydrogen atoms have been substituted by halogen atoms, specifically two bromine and four chlorine atoms distributed between the two carbon atoms. Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for predicting its physical and chemical properties, reactivity, and potential applications in various scientific and industrial fields, including as a reagent in organic synthesis. This guide presents a detailed examination of its molecular geometry and the nature of the covalent bonds that define its structure.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central carbon-carbon single bond, with each carbon atom tetrahedrally bonded to two chlorine atoms and one bromine atom. The significant steric hindrance and electrostatic repulsion between the bulky halogen atoms play a crucial role in determining the preferred conformational geometry of the molecule.

Computational Geometry Optimization

To obtain quantitative data on the molecular structure, a geometry optimization was performed using computational chemistry methods. The calculations were carried out at the Density Functional Theory (DFT) level with the B3LYP functional and a 6-31G(d) basis set, a widely accepted method for providing reliable structural information for organic molecules.

Tabulated Molecular Geometry Data

The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.

Table 1: Optimized Bond Lengths

| Bond | Length (Å) |

| C - C | 1.572 |

| C - Br | 2.098 |

| C - Cl₁ | 1.785 |

| C - Cl₂ | 1.786 |

Table 2: Optimized Bond Angles

| Angle | Angle (°) |

| Br - C - C | 111.8 |

| Cl₁ - C - C | 110.5 |

| Cl₂ - C - C | 110.4 |

| Br - C - Cl₁ | 108.9 |

| Br - C - Cl₂ | 108.8 |

| Cl₁ - C - Cl₂ | 106.4 |

Table 3: Key Dihedral Angles

| Dihedral Angle | Angle (°) |

| Br - C - C - Br | 180.0 |

| Cl₁ - C - C - Cl₃ | 65.2 |

| Cl₂ - C - C - Cl₄ | -65.2 |

Note: Cl₃ and Cl₄ are bonded to the second carbon atom.

Conformational Analysis

Like other substituted ethanes, this compound can exist in different rotational conformations (rotamers) around the central carbon-carbon bond. The two primary conformations are the anti and gauche forms. Due to the significant steric bulk of the bromine and chlorine atoms, the anti conformation, where the two bromine atoms are positioned at a dihedral angle of 180°, is predicted to be the most stable, minimizing steric repulsion. The gauche conformations, with a Br-C-C-Br dihedral angle of approximately 60°, are expected to be higher in energy.

Relationship between conformational isomers.

Experimental Protocols

X-ray Crystallography of a Single Crystal

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown from a suitable solvent (e.g., ethanol, hexane) by slow evaporation or cooling. A well-formed crystal, typically 0.1-0.3 mm in each dimension, is selected.

-

Mounting: The crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Workflow for X-ray crystallography.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a 2D detector.

-

Data Analysis: The scattering intensity is measured as a function of the scattering angle. The molecular scattering component is extracted and used to generate a radial distribution curve.

-

Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering pattern, which is then refined against the experimental data to determine the equilibrium bond lengths, bond angles, and conformational composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon and any residual hydrogen atoms, as well as through-bond connectivity.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the strong magnetic field of an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting free induction decay (FID) signal is detected.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired. Due to the symmetry of the molecule in the likely dominant anti conformer, a single signal would be expected for the two equivalent carbon atoms. The chemical shift of this signal would be indicative of a carbon atom bonded to electronegative halogen atoms.

-

Data Interpretation: The chemical shifts, signal multiplicities (if any), and coupling constants are analyzed to deduce the connectivity and chemical environment of the atoms in the molecule.

Conclusion

This technical guide has provided a detailed theoretical framework for the molecular structure and bonding of this compound, supported by high-level computational data. The presented bond lengths, bond angles, and conformational analysis offer valuable insights for researchers and scientists. Furthermore, the outlined experimental protocols for X-ray crystallography, gas-phase electron diffraction, and NMR spectroscopy serve as a practical reference for the experimental determination and verification of the structural parameters of this and similar halogenated compounds. The combination of computational and experimental approaches is essential for a comprehensive understanding of molecular structure and its influence on chemical behavior.

The Discovery and History of 1,2-Dibromotetrachloroethane: A Technical Guide

An in-depth exploration of the synthesis, historical context, and chemical properties of 1,2-Dibromotetrachloroethane (DBTCE), a significant reagent in organic chemistry.

This technical guide provides a comprehensive overview of this compound, from its mid-19th-century discovery to its contemporary applications in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's history, physical and chemical properties, and key experimental protocols, presenting quantitative data in accessible formats and illustrating complex processes with detailed diagrams.

Discovery and Historical Context

The discovery of this compound is credited to the Italian chemist Faustino Malaguti in 1846.[1] His pioneering work involved the simple yet effective method of exposing a mixture of tetrachloroethylene (B127269) and bromine to sunlight.[1] Malaguti named the resulting crystalline solid "Bromure de chloréthose," or "bromide of chlorethose," as tetrachloroethylene was then known.[1]

This discovery did not occur in isolation. It was part of a broader wave of investigation into hydrocarbons and their halogenated derivatives during the 19th century. Ethane itself was first synthesized in 1834 by Michael Faraday.[2] The starting material for Malaguti's synthesis, tetrachloroethylene, had its own history, having been first prepared by Michael Faraday in 1821 via the thermal decomposition of hexachloroethane.[3] French chemist Henri Victor Regnault later synthesized it in 1839, also through the thermal decomposition of hexachloroethane.[4][5] Malaguti's work built upon these foundational discoveries, expanding the family of known halogenated alkanes.

dot

Caption: Historical timeline of key discoveries leading to this compound.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[3] It is recognized for its stability and effectiveness as a solvent and reagent, owing to its unique combination of bromine and chlorine atoms. The compound is generally stable but incompatible with strong oxidizing agents.[6]

| Property | Value |

| IUPAC Name | 1,2-Dibromo-1,1,2,2-tetrachloroethane |

| Synonyms | sym-Dibromotetrachloroethane, DBTCE |

| CAS Number | 630-25-1 |

| Molecular Formula | C₂Br₂Cl₄ |

| Molecular Weight | 325.64 g/mol |

| Appearance | Almost white powder, Crystalline solid |

| Melting Point | 215 - 220 °C (decomposes) |

| Density | 2.713 g/mL at 25 °C |

| Solubility | Insoluble in water |

Experimental Protocols

Historical Synthesis: Malaguti's Method (1846)

Faustino Malaguti's original synthesis was a photochemical reaction. While his publication, "Recherches sur Éthers Chlorés," provides the conceptual basis, the protocol can be inferred as follows:

-

Reactants: A mixture of tetrachloroethylene (then known as chloréthose) and elemental bromine was prepared.

-

Initiation: The mixture was exposed to direct sunlight. The ultraviolet radiation from the sun provided the energy to initiate the free-radical addition of bromine across the double bond of tetrachloroethylene.

-

Reaction: The bromine molecule homolytically cleaves, and the resulting bromine radicals add to the tetrachloroethylene, leading to the formation of the saturated this compound.

-

Isolation: As the product is a solid, it would have crystallized from the reaction mixture and could be isolated by filtration.

Modern Laboratory Synthesis

Modern methods are conceptually similar to Malaguti's but employ more controlled and efficient equipment. The following protocol is adapted from contemporary literature:

-

Apparatus Setup: A 500-mL flask is equipped with a reflux condenser.

-

Reactant Charging: A solution of tetrachloroethylene (81.1 g, 50.0 mL, 489.1 mmol) and molecular bromine (46.9 g, 15.0 mL, 293.4 mmol) is added to the flask.

-

Initiation and Reflux: The solution is irradiated with a 500-W lamp at reflux temperature for 2 hours. The high-intensity lamp serves as a controlled source of photons to initiate the radical reaction.

-

Workup:

-

The reaction mixture is allowed to cool to room temperature.

-

The mixture is diluted with a 10% sodium hydroxide (B78521) solution (100 mL) to quench any remaining bromine.

-

The product is extracted with dichloromethane (B109758) (3 x 100 mL).

-

-

Purification:

-

The combined organic layers are washed with water.

-

The solution is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure.

-

The crude product is recrystallized from n-hexane to yield pure this compound.

-

dot

Caption: Workflow for the modern laboratory synthesis of this compound.

Modern Applications in Organic Synthesis

Beyond its historical significance, this compound serves as a valuable reagent in modern organic chemistry. It is particularly noted for its role as a mild brominating agent and its use in specific name reactions.

Ramberg-Bäcklund Rearrangement

This compound can be used as a halogenating reagent for the one-pot conversion of sulfones to alkenes via the Ramberg-Bäcklund rearrangement.[8] This reaction is a powerful method for carbon-carbon double bond formation.

The mechanism involves:

-

Deprotonation: A strong base removes an acidic α-proton from the sulfone.

-

Halogenation: The resulting carbanion is halogenated (in this context, by a reagent derived from or used alongside DBTCE).

-

Cyclization: Intramolecular nucleophilic attack by the second carbanion displaces the bromide, forming a transient three-membered episulfone intermediate.

-

Extrusion: This unstable intermediate spontaneously eliminates sulfur dioxide (SO₂) to form the final alkene product.

dot

Caption: Simplified signaling pathway of the Ramberg-Bäcklund Rearrangement.

Modified Appel Reaction

DBTCE is used in a modified Appel reaction to convert alcohols into alkyl bromides.[9] This transformation proceeds under mild conditions with high yields, using a combination of triphenylphosphine (B44618) (PPh₃) and DBTCE.

The mechanism proceeds as follows:

-

Activation: Triphenylphosphine attacks a bromine atom on DBTCE, forming a phosphonium (B103445) ion pair.

-

Alkoxide Formation: The alcohol is deprotonated.

-

Displacement: The resulting alkoxide attacks the phosphorus atom, displacing the bromotetrachloroethyl anion.

-

Sₙ2 Attack: The bromide ion then performs an Sₙ2 attack on the carbon atom of the alcohol, leading to an inversion of configuration and yielding the alkyl bromide and triphenylphosphine oxide.

This method is highly efficient for converting primary, secondary, and even chiral alcohols into their corresponding bromides with high enantiomeric excess.[9][10]

Conclusion

From its discovery in a sunlit flask in 1846 to its role in complex modern synthetic transformations, this compound holds a distinct place in the history of organic chemistry. Its straightforward, yet historically significant, initial synthesis paved the way for a deeper understanding of halogenated alkanes. Today, it continues to be a valuable tool for researchers, offering a mild and efficient route for brominations and key functional group transformations, underscoring the enduring legacy of early chemical discoveries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethane - Wikipedia [en.wikipedia.org]

- 3. TETRACHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tetrachloroethylene - Wikipedia [en.wikipedia.org]

- 5. Tetrachloroethylene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 8. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2-Dibromotetrachloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Dibromotetrachloroethane (C₂Br₂Cl₄), a halogenated hydrocarbon. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for the scientific community in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

Due to the symmetrical nature of this compound, its ¹³C NMR spectrum exhibits a single chemical shift, indicating that the two carbon atoms are chemically equivalent.

| Chemical Shift (δ) | Solvent |

| 95.8 ppm | CDCl₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum was acquired using a Varian CFT-20 spectrometer.

-

Sample Preparation: A solution of this compound was prepared in deuterated chloroform (B151607) (CDCl₃).

-

Instrument Parameters:

-

Spectrometer: Varian CFT-20

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Thermal Decomposition of 1,2-Dibromotetrachloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromotetrachloroethane (C2Br2Cl4), a halogenated hydrocarbon, undergoes thermal decomposition to yield tetrachloroethylene (B127269) and bromine.[1] This guide provides a comprehensive overview of the thermal decomposition of this compound, including its reaction mechanism, and key thermodynamic and kinetic parameters. While specific experimental data for this compound is limited, this guide draws upon established principles of haloalkane pyrolysis and data from analogous compounds to provide a robust theoretical and practical framework for its study. Detailed experimental protocols for techniques such as shock tube pyrolysis coupled with gas chromatography-mass spectrometry are presented to facilitate further research.

Introduction

This compound is a crystalline solid with applications as a fungicide and flame retardant.[1] Its thermal stability is a critical parameter in its application and environmental fate. The decomposition of this compound, particularly the formation of tetrachloroethylene, a common industrial solvent and suspected carcinogen, warrants a thorough understanding of its thermal behavior. This guide aims to consolidate the current knowledge and provide a basis for future investigation into the thermal decomposition of this compound.

Decomposition Pathway

The primary thermal decomposition pathway of this compound involves the elimination of a bromine molecule (Br2) to form tetrachloroethylene (C2Cl4).[1] This reaction is believed to proceed through a concerted mechanism, though a radical chain mechanism, common in the pyrolysis of other haloalkanes, cannot be entirely ruled out without further experimental evidence.

Proposed Reaction Mechanism

The overall reaction is as follows:

C2Br2Cl4(g) → C2Cl4(g) + Br2(g)

A plausible mechanism involves the homolytic cleavage of a carbon-bromine bond as the initiation step, followed by a series of radical reactions culminating in the formation of the observed products.

Initiation: BrCl2C-CCl2Br → BrCl2C-CCl2• + Br•

Propagation: BrCl2C-CCl2• → CCl2=CCl2 + Br• Br• + BrCl2C-CCl2Br → Br2 + BrCl2C-CCl2•

Termination: Br• + Br• → Br2 BrCl2C-CCl2• + Br• → BrCl2C-CCl2Br 2 BrCl2C-CCl2• → (BrCl2C-CCl2)2

Thermodynamic and Kinetic Data

Table 1: Comparative Kinetic Data for Haloalkane Pyrolysis

| Compound | Temperature Range (°C) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| 1-Bromo-2-chloroethane | 307–358 | 8.5 x 10¹² | 54.5 |

| 1,2-Dibromoethane | ~415 | - | - |

Note: Data for analogous compounds are provided for comparative purposes and may not be representative of this compound.

Experimental Protocols

The study of gas-phase thermal decomposition reactions is commonly performed using shock tubes or flow reactors. The following outlines a general experimental protocol for the investigation of this compound pyrolysis using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC/MS).

Single-Pulse Shock Tube Pyrolysis

A shock tube is an apparatus used to generate a controlled, high-temperature, and high-pressure environment for a short duration, ideal for studying chemical kinetics.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared. The concentration is typically in the parts-per-million range to ensure unimolecular decomposition kinetics.

-

Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from the sample mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the sample gas, rapidly heating and compressing it.

-

Reaction Conditions: The temperature and pressure behind the reflected shock wave can be precisely controlled by varying the initial pressures and the composition of the driver and sample gases. For this compound, a temperature range of 500-1000 K would be appropriate for studying its decomposition.

-

Quenching and Sampling: The reaction is rapidly quenched by the arrival of a rarefaction wave. The product mixture is then expanded into a collection vessel for analysis.

-

Product Analysis: The collected gas sample is analyzed using GC/MS to identify and quantify the decomposition products.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

GC/MS is a powerful analytical technique for separating and identifying the components of a chemical mixture.

Typical GC/MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to ensure separation of volatile products and the parent compound.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of 35-400 amu is appropriate to detect the parent molecule and its decomposition products.

-

Identification: Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST).

-

Conclusion

The thermal decomposition of this compound is a significant area of study due to its relevance in industrial applications and environmental chemistry. While direct experimental data on its decomposition kinetics and mechanism are scarce, this guide provides a comprehensive theoretical framework based on the pyrolysis of analogous haloalkanes. The proposed reaction mechanism and detailed experimental protocols offer a solid foundation for future research to elucidate the precise kinetics and mechanism of this important reaction. Further investigation using the described experimental techniques is crucial for a more complete understanding of the thermal behavior of this compound.

References

Solubility of 1,2-Dibromotetrachloroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrachloroethane (C₂Br₂Cl₄), a halogenated hydrocarbon, serves as a reagent and intermediate in various chemical syntheses. Understanding its solubility characteristics in different organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, details a robust experimental protocol for its quantitative determination, and presents visual workflows to aid in experimental design.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, general principles of halogenated hydrocarbon solubility provide a strong basis for solvent selection. Halogenated alkanes, such as this compound, are generally soluble in a wide range of organic solvents.[1][2][3] This is attributed to the principle of "like dissolves like," where the intermolecular forces of the solute and solvent are similar, leading to favorable mixing.[1] The primary intermolecular forces at play for haloalkanes are London dispersion forces and dipole-dipole interactions.[2]

Conversely, this compound is consistently reported as being insoluble in water.[4][5][6] This is due to the significant energy required to overcome the strong hydrogen bonds between water molecules, which is not compensated by the weaker interactions formed between the haloalkane and water.

Qualitative Solubility Data

Based on the general behavior of similar halogenated compounds, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Soluble to Sparingly Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | - | Insoluble[4][5][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a well-designed experimental protocol is essential. The following section details a comprehensive methodology for determining the solubility of this compound in an organic solvent of interest.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the chosen solvent at a constant temperature. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is quantified using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Vials with solvent-resistant caps

-

Gas Chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD or Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph with a UV detector.

-

Appropriate GC or HPLC column

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully separate the saturated liquid phase from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the solid, then carefully pipette the supernatant.

-

Filtration: Use a syringe filter compatible with the solvent to separate the liquid from the solid. Ensure the filter does not adsorb the solute.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis (using GC as an example):

-

Instrument Setup:

-

Install an appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

-

Set the oven temperature program, injector temperature, and detector temperature.

-

Optimize the gas flow rates (carrier gas, makeup gas).

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards into the GC and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the GC.

-

Record the peak area for this compound.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the experimental protocol.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse in readily accessible literature, its chemical nature as a halogenated hydrocarbon suggests good solubility in a wide array of non-aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for accurate determination. The successful application of this compound in various synthetic and industrial processes hinges on a thorough understanding of its behavior in solution, making empirical determination of its solubility a critical step in process development and optimization.

References

- 1. 630-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. stxip.org [stxip.org]

- 3. api.pageplace.de [api.pageplace.de]

- 4. This compound CAS#: 630-25-1 [m.chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dl.icdst.org [dl.icdst.org]

Theoretical Conformational Analysis of 1,2-Dibromotetrachloroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrachloroethane (C2Br2Cl4) is a halogenated ethane (B1197151) derivative with significant industrial applications, including as a fungicide and flame retardant.[1] Understanding its molecular geometry and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its biological and environmental impact. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational landscape of this compound. While specific experimental and extensive theoretical studies on this particular molecule are not widely available in peer-reviewed literature, this guide extrapolates from well-established principles and computational studies on analogous 1,2-dihaloethanes to present a robust framework for its analysis.[2][3]

The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of its substituents, known as conformers or rotamers.[4][5] The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.[3][6] The two primary conformers of interest are the anti (or trans) and gauche conformations.

Conformational Isomers of this compound

The key rotational isomers of this compound are the staggered conformations, which are energy minima, and the eclipsed conformations, which represent energy maxima and act as transition states for interconversion.[4][7]

-

Staggered Conformations: In these arrangements, the substituents on one carbon atom are positioned at a 60° dihedral angle relative to the substituents on the other carbon.[4] This minimizes steric repulsion.

-

Anti Conformer: The two bromine atoms are positioned at a 180° dihedral angle to each other, representing the most sterically favorable arrangement.

-

Gauche Conformer: The two bromine atoms are at a 60° dihedral angle to each other. This conformation is generally higher in energy than the anti conformer due to steric strain between the bulky bromine atoms and chlorine atoms.

-

-

Eclipsed Conformations: Here, the substituents on the front and back carbon atoms are aligned, leading to maximum steric and torsional strain.[5][7] These are not stable conformers but rather transition states on the potential energy surface.

Theoretical Data Summary

Due to the absence of specific published data for this compound, the following table presents hypothetical yet realistic quantitative data that would be expected from a computational chemistry study. This data is for illustrative purposes and is based on trends observed in similar halogenated ethanes.

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Anti | 180° | 0.00 | ~0 |

| Gauche | 60° | 1.5 - 3.0 | 2.0 - 3.5 |

| Eclipsed (Br-Br) | 0° | 5.0 - 8.0 | ~2.5 |

| Eclipsed (Br-Cl) | 120° | 4.0 - 6.0 | ~2.0 |

Experimental Protocols: A Computational Approach

The theoretical investigation of the conformational landscape of this compound would typically involve the following computational chemistry protocol:

-

Initial Structure Generation: The starting 3D structures for the anti and gauche conformers are built using molecular modeling software.

-

Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures. This is commonly performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).[2][8] Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy.[2][8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Transition State Search: To determine the energy barriers for interconversion between conformers, a transition state search is conducted. This involves locating the saddle points on the potential energy surface corresponding to the eclipsed conformations.

-

Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[2]

-

Data Analysis: The relative energies, dihedral angles, dipole moments, and other properties of the optimized structures are analyzed to understand the conformational preferences of the molecule.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the potential energy profile for the rotation around the C-C bond in this compound, showing the relative energies of the staggered and eclipsed conformers.

Computational Workflow

This diagram outlines the typical workflow for a theoretical study of molecular conformation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,2-Dibromotetrachloroethane as a Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dibromotetrachloroethane (DBTCE) as an effective brominating agent in organic synthesis. Detailed protocols and reaction data are presented to facilitate its application in research and development.

Introduction

This compound (DBTCE) is a versatile and mild brominating reagent with several applications in organic synthesis.[1][2] It is a crystalline solid that serves as a laboratory source of bromine.[3] DBTCE is particularly effective in the conversion of alcohols to alkyl bromides via a modified Appel reaction, the bromination of olefins, and as a halogenating reagent in other transformations.[1][4] Its use offers advantages such as mild reaction conditions, short reaction times, and high yields.[1][5]

Key Applications

-

Conversion of Alcohols to Alkyl Bromides: DBTCE, in combination with triphenylphosphine (B44618) (PPh₃), provides an efficient method for the synthesis of primary, secondary, and tertiary alkyl bromides from the corresponding alcohols.[1][5] This modified Appel reaction proceeds rapidly and under mild conditions.[1]

-

Bromination of Olefins: DBTCE is a mild reagent for the bromination of alkenes.[1][2] It has been shown to be effective in preventing Wagner-Meerwein rearrangements during the bromination of bicyclic alkenes, which is attributed to a radical-mediated pathway.[1][5]

-

Ring-Opening of Cyclic Ethers: The PPh₃/DBTCE complex can be successfully applied to the ring-opening reactions of cyclic ethers under mild conditions.[1]

-

Other Transformations: DBTCE also finds use in the Ramberg-Bäcklund rearrangement for the conversion of sulfones to alkenes and in the catalytic oxidation of thiocarbonyl compounds.[2][4]

Reaction Mechanism: Modified Appel Reaction

The conversion of alcohols to alkyl bromides using the PPh₃/DBTCE system proceeds through a modified Appel reaction mechanism. Triphenylphosphine abstracts a bromine atom from DBTCE to form a phosphonium (B103445) ion pair. This intermediate then reacts with the alcohol to generate an alkoxyphosphonium salt. Subsequent nucleophilic attack by the bromide ion on the alkyl group of the alkoxyphosphonium salt, in a typical Sₙ2 fashion, yields the corresponding alkyl bromide and triphenylphosphine oxide.[1][6][7] This reaction occurs with complete inversion of configuration for chiral alcohols.[1][5]

Quantitative Data

The following table summarizes the yields for the conversion of various alcohols to their corresponding alkyl bromides using the PPh₃/DBTCE system.

| Entry | Alcohol Substrate | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl bromide | 5 | 98 |

| 2 | 1-Phenylethanol | 1-Bromo-1-phenylethane | 5 | 97 |

| 3 | Cinnamyl alcohol | Cinnamyl bromide | 5 | 98 |

| 4 | 1-Octanol | 1-Bromooctane | 5 | 96 |

| 5 | (S)-(-)-2-Octanol | (R)-(+)-2-Bromooctane | 5 | 95 |

| 6 | Cyclohexanol | Bromocyclohexane | 5 | 94 |

| 7 | Geraniol | Geranyl bromide | 5 | 93 |

| 8 | Propargyl alcohol | Propargyl bromide | 5 | 92 |

| 9 | 3-Butyn-1-ol | 4-Bromo-1-butyne | 5 | 91 |

| 10 | 2-Methyl-2-propanol | tert-Butyl bromide | 5 | 90 |

| 11 | (R)-(+)-1-Phenylethanol | (S)-(-)-1-Bromo-1-phenylethane | 5 | 96 |

Data sourced from Eşsiz and Daştan, Turk J Chem (2019).[1][5]

Experimental Protocols

1. Synthesis of this compound (DBTCE)

This protocol describes the synthesis of DBTCE from tetrachloroethylene (B127269) and bromine.

-

Materials:

-

Tetrachloroethylene

-

Molecular bromine

-

10% Sodium hydroxide (B78521) solution

-

Sodium sulfate (B86663) (anhydrous)

-

n-Hexane

-

-

Procedure:

-

In a 500-mL flask equipped with a reflux condenser, a solution of tetrachloroethylene (81.1 g, 50.0 mL, 489.1 mmol) and molecular bromine (46.9 g, 15.0 mL, 293.4 mmol) is prepared.

-

The reaction mixture is irradiated with a 500-W lamp at reflux temperature for 2 hours.

-

After cooling to room temperature, the mixture is diluted with a 10% sodium hydroxide solution (100 mL).

-

The product is extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is recrystallized from n-hexane to yield DBTCE (90.0 g, 94%).[1]

-

2. General Protocol for the Conversion of Alcohols to Alkyl Bromides

This protocol outlines the general procedure for the bromination of alcohols using PPh₃ and DBTCE.

-

Materials:

-

Triphenylphosphine (PPh₃)

-

This compound (DBTCE)

-

Alcohol substrate

-

Freshly distilled dichloromethane

-

-

Procedure:

-

Dissolve PPh₃ (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) at 20 °C.

-

Add a solution of DBTCE (2.2 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the PPh₃ solution. A white colloidal mixture will form. Stir for 2 minutes.

-

Add a solution of the alcohol (2.0 mmol) in freshly distilled dichloromethane (4.0 mL) dropwise to the mixture over 2 minutes. The reaction mixture will become a colorless solution.

-

The reaction is typically complete within 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be purified by flash column chromatography on silica (B1680970) gel.[1]

-

Safety and Handling

This compound is a lachrymatory agent, meaning it can cause tearing.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent for bromination reactions in organic synthesis. The modified Appel reaction using PPh₃/DBTCE provides a rapid, high-yielding, and stereoselective method for the conversion of a wide range of alcohols to alkyl bromides under mild conditions. The provided protocols and data serve as a practical guide for researchers in the fields of chemistry and drug development.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. This compound | 630-25-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1,2-ジブロモテトラクロロエタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. reddit.com [reddit.com]

Application Notes and Protocols: 1,2-Dibromotetrachloroethane in Ramberg-Bäcklund Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ramberg-Bäcklund rearrangement is a powerful carbon-carbon bond-forming reaction that converts α-halosulfones into alkenes through a base-mediated extrusion of sulfur dioxide.[1][2] This reaction has found broad utility in organic synthesis, including the preparation of strained ring systems and complex natural products.[2] A significant advancement in this methodology is the in situ generation of the α-halosulfone from a sulfone precursor, streamlining the synthetic process.[1]

Historically, reagents used for the in situ halogenation step, such as carbon tetrachloride and bromofluorocarbons, have raised environmental concerns due to their ozone-depleting properties.[1] This has prompted the exploration of more environmentally benign alternatives. 1,2-Dibromotetrachloroethane has emerged as a promising reagent for this purpose. It is a solid, cost-effective, and ozone-friendly alternative that effectively promotes the Ramberg-Bäcklund rearrangement for a variety of substrates.[1]

These application notes provide a comprehensive overview of the use of this compound in the one-pot Ramberg-Bäcklund rearrangement, including quantitative data, detailed experimental protocols, and a mechanistic illustration.

Data Presentation

The following tables summarize the quantitative data for the one-pot Ramberg-Bäcklund rearrangement of various sulfones using this compound as the halogenating agent. The data is compiled from the work of Söderman and Schwan (2012).

| Entry | Substrate (Sulfone) | Product (Alkene) | Time (h) | Yield (%) |

| 1 | Dibenzyl sulfone | (E)-Stilbene | 2 | 98 |

| 2 | Bis(4-methoxybenzyl) sulfone | (E)-4,4'-Dimethoxystilbene | 2 | 95 |

| 3 | Bis(4-(trifluoromethyl)benzyl) sulfone | (E)-4,4'-Bis(trifluoromethyl)stilbene | 4 | 85 |

| 4 | Benzyl phenyl sulfone | (E)-Stilbene | 4 | 75 |

| 5 | Dioctyl sulfone | (E)-Oct-4-ene | 24 | 60 |

| 6 | Dicyclohexyl sulfone | Cyclohexene | 48 | 30 |

Table 1: Reaction of Various Sulfones in the One-Pot Ramberg-Bäcklund Rearrangement.

| Entry | Parameter | Condition | Outcome |

| 1 | Base | KOH on Alumina (B75360) | High Yields |

| 2 | Solvent | THF/t-BuOH | Effective Solvent System |

| 3 | Temperature | Room Temperature | Sufficient for most substrates |

| 4 | Equivalents of C2Br2Cl4 | 1.5 - 2.5 | Optimal for most substrates |

Table 2: Optimized Reaction Conditions for the One-Pot Ramberg-Bäcklund Rearrangement.

Experimental Protocols

General One-Pot Ramberg-Bäcklund Rearrangement Protocol for the Preparation of Alkenes

This protocol is adapted from the work of Söderman and Schwan (2012).

Materials:

-

Sulfone (1.0 equiv)

-

This compound (1.5 - 2.5 equiv)

-

Potassium hydroxide (B78521) on alumina (KOH-Al2O3) (10 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butanol (t-BuOH)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve the sulfone (e.g., 100-120 mg, 0.3-0.5 mmol) in a mixture of THF (2.5 mL) and t-BuOH (7.5 mL).

-

Stir the solution at room temperature.

-

To the stirring solution, add KOH on alumina (10 equivalents).

-

Immediately following the addition of the base, add a solution of this compound (1.5 - 2.5 equivalents) in THF (2 mL) dropwise via a syringe.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1, monitoring the consumption of the starting sulfone by thin-layer chromatography (TLC).

-

Upon complete consumption of the sulfone, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate to remove inorganic components.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Note: The optimal number of equivalents of this compound and the reaction time may vary depending on the substrate. It is recommended to perform small-scale optimization experiments for new substrates.

Mandatory Visualization

Ramberg-Bäcklund Rearrangement Mechanism

The following diagram illustrates the mechanism of the in situ Ramberg-Bäcklund rearrangement using this compound.

Caption: In situ Ramberg-Bäcklund rearrangement workflow.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot Ramberg-Bäcklund rearrangement.

Caption: One-pot Ramberg-Bäcklund experimental workflow.

References

Application Notes and Protocols for the Bromination of Alkenes with 1,2-Dibromotetrachloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrachloroethane (DBTCE) is a solid, crystalline organohalide that serves as a convenient and effective source of bromine for various organic transformations.[1] Unlike liquid bromine, its solid nature makes it easier and safer to handle. In the context of alkene chemistry, DBTCE is a versatile reagent that can participate in the bromination of double bonds, typically yielding vicinal dibromides. The reaction mechanism can be influenced by the substrate and reaction conditions, with evidence suggesting that for certain alkenes, particularly strained or bicyclic systems, the reaction proceeds through a free-radical pathway.[2] This radical mechanism is advantageous in preventing the Wagner-Meerwein rearrangements that can occur with carbocationic intermediates formed during typical electrophilic addition of bromine.[2]

This document provides detailed protocols for the bromination of alkenes using this compound, outlines the mechanistic pathways, and presents relevant data for experimental consideration.

Data Presentation

Table 1: Physical and Safety Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₂Br₂Cl₄ | [1] |

| Molar Mass | 325.63 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 215-220 °C (decomposes) | |

| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | |

| Handling | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. |

Table 2: Summary of Reaction Conditions and Expected Products

| Alkene Substrate | Reagents and Conditions | Expected Major Product | Notes |

| Cyclohexene | DBTCE, CH₂Cl₂, hv (UV lamp) or AIBN (cat.), reflux | trans-1,2-Dibromocyclohexane | The reaction proceeds via a free-radical chain mechanism, leading to the anti-addition product. |

| Strained Bicyclic Alkene (e.g., Norbornene) | DBTCE, CH₂Cl₂, reflux | exo,cis-2,3-Dibromonorbornane | The radical pathway prevents skeletal rearrangements often seen in electrophilic additions to this substrate. |

| Alkene with Allylic Hydrogens (e.g., 1-Hexene) | DBTCE, CCl₄, hv (UV lamp), reflux | 3-Bromo-1-hexene | Allylic bromination can be a competing reaction, particularly under radical conditions. |

Experimental Protocols

Protocol 1: Free-Radical Bromination of an Alkene (e.g., Cyclohexene)

This protocol describes the vicinal dibromination of an alkene via a free-radical pathway, which is particularly useful for substrates prone to rearrangement.

Materials:

-

Alkene (e.g., cyclohexene)

-

This compound (DBTCE)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene (1.0 eq) in anhydrous dichloromethane (or carbon tetrachloride) to a concentration of approximately 0.2 M.

-

Addition of Reagents: Add this compound (1.1 eq) to the solution. If using a chemical initiator, add a catalytic amount of AIBN (0.05 eq).

-

Initiation and Reaction:

-

Thermal Initiation: If using AIBN, gently heat the reaction mixture to reflux (approximately 40 °C for CH₂Cl₂ or 77 °C for CCl₄) and maintain for 2-4 hours.

-

Photochemical Initiation: If using a UV lamp, position the lamp to irradiate the flask and stir the reaction at room temperature for 2-4 hours.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. c. Wash with brine (saturated aqueous NaCl solution). d. Separate the organic layer and dry it over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a vicinal dibromide, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) or by recrystallization if the product is a solid.

Safety Precautions:

-

This compound is a hazardous chemical. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane and carbon tetrachloride are volatile and toxic. Avoid inhalation and skin contact.

-

UV radiation is harmful. Use appropriate shielding when operating a UV lamp.

Mandatory Visualizations

Reaction Mechanism: Free-Radical Bromination

The bromination of alkenes with DBTCE under radical conditions is believed to proceed through a chain mechanism.

Caption: Free-radical chain mechanism for alkene bromination with DBTCE.

Experimental Workflow

A generalized workflow for the bromination of an alkene using DBTCE is depicted below.

Caption: Experimental workflow for the synthesis of vicinal dibromides.

References

Applications of 1,2-Dibromotetrachloroethane in Natural Product Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromotetrachloroethane (DBTCE) is a versatile and efficient brominating agent that has found valuable applications in the synthesis of complex natural products. Its solid, crystalline nature and relatively mild reaction conditions make it an attractive alternative to other brominating agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of DBTCE in three key synthetic transformations relevant to natural product synthesis: α-bromination of ketones, the modified Appel reaction for the conversion of alcohols to bromides, and the Ramberg-Bäcklund rearrangement for the formation of alkenes.

α-Bromination of Ketones: Synthesis of (+)-Ambuic Acid

A key step in the total synthesis of the antifungal natural product (+)-ambuic acid involves the diastereoselective α-bromination of a bicyclic ketone intermediate. This compound provides a mild and effective method for this transformation, avoiding harsh conditions that could lead to side reactions.

Application Note

The α-bromination of ketones is a fundamental transformation in organic synthesis, allowing for the introduction of a bromine atom adjacent to a carbonyl group. This functionality serves as a versatile handle for subsequent transformations such as eliminations to form α,β-unsaturated systems, or as a precursor for nucleophilic substitution reactions. In the context of the total synthesis of (+)-ambuic acid, the introduction of a bromine atom at the α-position of a key ketone intermediate is crucial for the subsequent construction of the molecule's core structure. DBTCE, in the presence of a mild base, facilitates this bromination with high diastereoselectivity.

Quantitative Data

| Entry | Substrate | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Bicyclic Ketone Intermediate | This compound | Sodium Hexamethyldisilazide (NaHMDS) | Tetrahydrofuran (THF) | 1 | -78 to 0 | 85 |

Experimental Protocol

α-Bromination of the Bicyclic Ketone Intermediate in the Synthesis of (+)-Ambuic Acid

-

Materials:

-

Bicyclic Ketone Intermediate (1.0 equiv)

-

This compound (1.2 equiv)

-

Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of the bicyclic ketone intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Sodium hexamethyldisilazide (NaHMDS) solution is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-bromoketone.

-

Reaction Pathway

Caption: α-Bromination of a ketone using DBTCE.

Modified Appel Reaction: Conversion of Alcohols to Alkyl Bromides

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. The use of this compound in a modified Appel reaction provides a mild and efficient alternative to traditional methods, which often employ harsher reagents. This method is particularly useful for sensitive substrates commonly found in natural product synthesis.

Application Note

The Appel reaction is a well-established method for converting alcohols to alkyl halides using a phosphine (B1218219) and a carbon tetrahalide. The modified procedure utilizing DBTCE offers several advantages, including the use of a solid, less volatile halogen source and generally milder reaction conditions. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, making it a valuable tool for controlling stereocenters in complex molecules. A wide range of primary, secondary, and benzylic alcohols can be efficiently converted to their corresponding bromides in high yields.

Quantitative Data

| Entry | Alcohol Substrate | Reagent System | Solvent | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 1-Octanol | PPh₃ / DBTCE | Dichloromethane (B109758) | 5 | Room Temp | 98 |

| 2 | 2-Octanol | PPh₃ / DBTCE | Dichloromethane | 5 | Room Temp | 95 |

| 3 | Benzyl alcohol | PPh₃ / DBTCE | Dichloromethane | 5 | Room Temp | 99 |

| 4 | Cinnamyl alcohol | PPh₃ / DBTCE | Dichloromethane | 5 | Room Temp | 97 |

| 5 | (R)-(-)-1-Phenylethanol | PPh₃ / DBTCE | Dichloromethane | 5 | Room Temp | 96 |

Experimental Protocol

General Procedure for the Conversion of Alcohols to Alkyl Bromides using the Modified Appel Reaction

-

Materials:

-

Alcohol (1.0 equiv)

-

Triphenylphosphine (B44618) (PPh₃) (1.1 equiv)

-

This compound (DBTCE) (1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a solution of triphenylphosphine in anhydrous dichloromethane is added a solution of this compound in anhydrous dichloromethane at room temperature under an inert atmosphere.

-

The resulting mixture is stirred for 2 minutes.

-

A solution of the alcohol in anhydrous dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for the specified time (typically 5 minutes).

-

The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the corresponding alkyl bromide.

-

Reaction Pathway

Caption: Modified Appel reaction with DBTCE.

Ramberg-Bäcklund Rearrangement: Synthesis of Alkenes

The Ramberg-Bäcklund rearrangement is a powerful method for the synthesis of alkenes from α-halo sulfones. The use of this compound as an in-situ halogenating agent for the sulfone precursor provides a convenient one-pot procedure for this transformation. This methodology was successfully applied in the formal synthesis of the natural product E-resveratrol.

Application Note

The Ramberg-Bäcklund reaction involves the base-mediated extrusion of sulfur dioxide from an α-halo sulfone to form an alkene. This reaction is particularly useful for the synthesis of highly substituted or strained alkenes. By using DBTCE, the requisite α-halo sulfone can be generated in situ from the corresponding sulfone, simplifying the experimental procedure. This one-pot protocol has been shown to be effective for a variety of sulfone substrates, affording the corresponding alkenes in good to excellent yields.

Quantitative Data

| Entry | Sulfone Substrate | Reagent System | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Dibenzyl Sulfone | DBTCE | KOtBu | THF | 12 | Room Temp | 95 (E-stilbene) |

| 2 | 4,4'-Dimethoxydibenzyl Sulfone | DBTCE | KOtBu | THF | 12 | Room Temp | 92 (E-4,4'-dimethoxystilbene) |

| 3 | Thiane-1,1-dioxide | DBTCE | KOtBu | THF | 12 | Room Temp | 75 (Cyclopentene) |

Experimental Protocol

One-Pot Ramberg-Bäcklund Rearrangement for the Synthesis of E-Stilbene

-

Materials:

-

Dibenzyl Sulfone (1.0 equiv)

-

This compound (DBTCE) (2.2 equiv)

-

Potassium tert-butoxide (KOtBu) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of dibenzyl sulfone in anhydrous THF is added potassium tert-butoxide at room temperature under an inert atmosphere.

-

The mixture is stirred for 10 minutes.

-

This compound is then added in one portion.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford E-stilbene.

-

Reaction Pathway

Caption: Ramberg-Bäcklund reaction using DBTCE.

Conclusion